p-Menthan-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/

SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/

SOL IN ACETONE /L-FORM/

Sol in alc, fixed oils; very slightly sol in water.

SOL IN MOST COMMON ORG SOLVENTS

In water, 688 mg/l @ 25 °C

soluble in alcohol and most fixed oils; very slightly soluble in water

1 ml in 3 ml of 70% alcohol (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Animal Feed Flavorings

Scientific Field: Animal Nutrition and Food Science

Methods of Application: The compound is added to animal feed at a maximum use level of 0.05 mg/kg .

Results and Outcomes: The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) concluded that p-Menthan-3-one is safe for the target species at the proposed maximum use level . No safety concern would arise for the consumer from the use of this compound up to the highest safe level in feedingstuffs for all animal species .

Application in Chemical Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: p-Menthan-3-one is used in the synthesis of chiral neomenthyl derivatives, optically pure α-ferrocenylalkylamines, and optically active polyalkylcyclohexanones .

Results and Outcomes: The outcomes of these reactions would be the production of the aforementioned compounds.

Application in Oxidative Dehydrogenation

Scientific Field: Chemical Engineering and Industrial Chemistry

Summary of the Application: p-Menthan-3-one is used in the oxidative dehydrogenation of menthol to produce menthone and isomenthone of marketable quality .

Methods of Application: The oxidative dehydrogenation is carried out in a continuous gas phase reactor . Three types of catalysts were found to be very active and selective in the formation of menthone and isomenthone: AgSr/SiO2, CuO distributed on a basic support, and RuMnCe/CeO2 .

Results and Outcomes: The best overall yield of menthone/isomenthone obtained with an Ag-based catalyst was 58% at 64% selectivity, with a Cu-based catalyst 41% at 51% selectivity, and with a Ru-based catalyst 68% at 73% selectivity .

Application in Synthesis of Menthol

Scientific Field: Organic Chemistry and Industrial Chemistry

Summary of the Application: p-Menthan-3-one is used in the synthesis of menthol .

Results and Outcomes: The outcomes of these reactions would be the production of menthol.

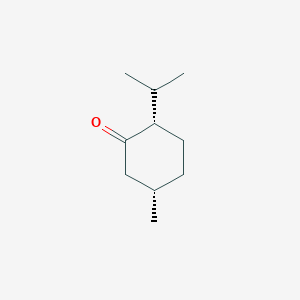

p-Menthan-3-one, also known as p-menthone, is a monoterpenoid compound with the molecular formula C₁₀H₁₈O and a molecular weight of approximately 154.25 g/mol. It is characterized by a cyclohexane ring with an oxo group at the 3-position, making it a ketone derivative of p-menthane. This compound is primarily recognized for its occurrence in various essential oils, particularly those derived from mint species, where it contributes to the characteristic aroma and flavor profiles. p-Menthan-3-one is classified as a plant metabolite and exhibits significant volatility, which allows it to easily evaporate into the atmosphere, enhancing its role in the fragrance industry .

- Reduction: p-Menthan-3-one can be reduced to form secondary alcohols, such as menthol, through catalytic hydrogenation or using reducing agents like lithium aluminum hydride .

- Oxidation: The compound can undergo oxidation to yield various products, including carboxylic acids and other ketones, depending on the reaction conditions and reagents used .

- Condensation Reactions: It can participate in aldol condensation reactions under basic conditions, leading to larger carbon frameworks .

The biological activity of p-Menthan-3-one has been studied in various contexts:

- Antimicrobial Properties: Research indicates that p-menthone exhibits antimicrobial activity against several bacterial strains and fungi, making it a potential candidate for natural preservatives in food and cosmetic products .

- Insecticidal Effects: The compound has shown acaricidal properties, which means it can effectively control mite populations in agricultural settings .

- Aromatherapy and Therapeutic Uses: Due to its pleasant scent, p-Menthan-3-one is often utilized in aromatherapy for its calming effects and potential stress-relief benefits .

p-Menthan-3-one can be synthesized through several methods:

- Extraction from Natural Sources: The most common method involves extracting essential oils from mint plants, such as Mentha piperita (peppermint) or Mentha spicata (spearmint), where p-Menthan-3-one naturally occurs .

- Chemical Synthesis: Laboratory synthesis can be achieved via:

- Isomerization of other menthone derivatives: By heating or using acid catalysts to rearrange existing menthone structures into p-Menthan-3-one.

- Synthetic routes involving cyclohexanone derivatives: Utilizing starting materials like cyclohexanone and introducing functional groups through standard organic synthesis techniques .

p-Menthan-3-one has diverse applications across various industries:

- Fragrance Industry: It is extensively used in perfumery due to its minty aroma, contributing to the formulation of many fragrances and personal care products .

- Food Industry: As a flavoring agent, it enhances the taste profile of various food products, particularly confections and beverages .

- Pharmaceuticals: Its antimicrobial properties make it useful in developing topical formulations and natural remedies .

p-Menthan-3-one shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Menthone | C₁₀H₁₈O | A stereoisomer differing at the 2-position; used similarly in flavoring. |

| Neomenthone | C₁₀H₁₈O | An isomer that lacks the ketone functionality at position 3; exhibits different biological activities. |

| L-Menthone | C₁₀H₁₈O | The enantiomer of menthone; used in similar applications but with distinct sensory properties. |

| Trans-p-Menthan-3-one | C₁₀H₁₈O | A geometric isomer that may exhibit different physical properties compared to its cis counterpart. |

The uniqueness of p-Menthan-3-one lies in its specific arrangement of functional groups that confer distinct olfactory characteristics and biological activities not found in its close relatives. This makes it particularly valuable in both natural product chemistry and industrial applications .

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

LogP

Odor

CHARACTERISTIC ODOR SIMILAR TO MENTHOL

Decomposition

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 87 of 1620 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 1533 of 1620 companies with hazard statement code(s):;

H315 (92.17%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (92.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

491-07-6

89-80-5

Metabolism Metabolites

Associated Chemicals

l-Menthone;14073-97-3

Wikipedia

Use Classification

Fragrance Ingredients

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

TWO METHODS WERE USED TO DETECT MENTHONE IN ESSENTIAL OILS, SILYLATION (OF HYDROXY COMPD) FOLLOWED BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY & EXTRACTION WITH GIRARD D REAGENT FOLLOWED BY GAS CHROMATOGRAPHY.